

Spectroscopic and Mechanistic Analysis of Nevirapine: A Technical Guide

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for **3-Formyl Nevirapine** could not be located. This is not uncommon for specific synthesis impurities that may not be fully characterized in the public domain. As a viable alternative, this guide provides a detailed spectroscopic and mechanistic overview of the parent compound, Nevirapine. The presented data and protocols for Nevirapine serve as a robust reference point for researchers working with its derivatives.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] It functions by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.[3][4] Understanding the structural and spectroscopic properties of Nevirapine and its related compounds is crucial for quality control, metabolite identification, and the development of new antiretroviral agents. This guide presents a summary of the key spectroscopic data for Nevirapine and outlines the experimental protocols for their acquisition.

Spectroscopic Data of Nevirapine

The following tables summarize the key spectroscopic data for Nevirapine.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Nevirapine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|-----------------------------|
| 0.35 | m | 2H | Cyclopropyl CH ₂ |
| 0.88 | m | 2H | Cyclopropyl CH ₂ |
| 2.25 | S | 3H | Methyl (CH₃) |
| 3.62 | m | 1H | Cyclopropyl CH |
| 6.85 | d | 1H | Aromatic CH |
| 7.05 | d | 1H | Aromatic CH |
| 7.30 | dd | 1H | Aromatic CH |
| 8.00 | d | 1H | Aromatic CH |
| 8.35 | S | 1H | Aromatic CH |
| 9.50 | S | 1H | NH |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data of Nevirapine[5]



| Chemical Shift (ppm) | Assignment |
|----------------------|-----------------|
| 8.0 | Cyclopropyl CH₂ |
| 18.5 | Methyl (CH₃) |
| 35.0 | Cyclopropyl CH |
| 105.5 | Aromatic CH |
| 110.0 | Aromatic C |
| 120.5 | Aromatic CH |
| 128.0 | Aromatic C |
| 135.0 | Aromatic CH |
| 138.0 | Aromatic C |
| 142.5 | Aromatic CH |
| 145.0 | Aromatic C |
| 155.0 | Aromatic C |
| 162.0 | Carbonyl (C=O) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Nevirapine[6][7]

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------|
| 3295-3188 | Strong, Broad | N-H Stretching (Amide) |
| 3050-3000 | Medium | C-H Stretching (Aromatic) |
| 2950-2850 | Medium | C-H Stretching (Aliphatic) |
| 1646 | Strong | C=O Stretching (Cyclic Amide) |
| 1600-1450 | Medium-Strong | C=C Stretching (Aromatic) |
| 1250-1000 | Medium | C-N Stretching |



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Nevirapine[8][9]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
|-----------------|-------------------------------|--------------------|-----------------------|
| ESI+ | 267.1253 | 100% | [M+H]+ |
| ESI+ | 226.0851 | ~62% | [M+H - C3H5]+ |
| ESI+ | 198.0891 | ~12% | Further Fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Nevirapine. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Nevirapine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans is typically required compared to ¹H NMR.



• Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[6]

- Sample Preparation (ATR): Place a small amount of the solid Nevirapine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of Nevirapine with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).
 - Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (LC-MS/MS)[10]

- Sample Preparation: Prepare a dilute solution of Nevirapine in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- Chromatographic Separation (LC):
 - Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.
 - Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate) to achieve



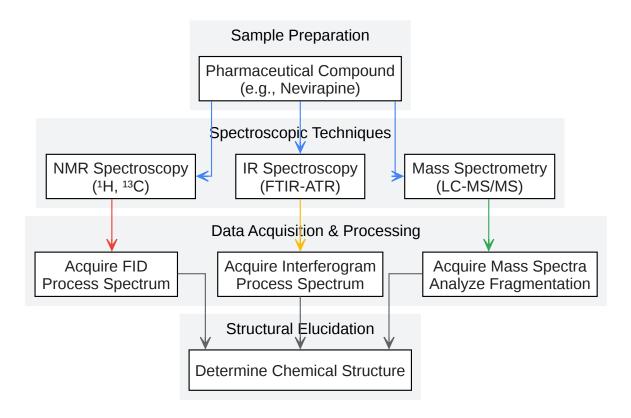
chromatographic separation.[10]

- Mass Spectrometric Analysis (MS):
 - The eluent from the HPLC is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source in positive ion mode.
 - Acquire full scan mass spectra to determine the molecular ion.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.
- Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent ion and its fragments.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like Nevirapine.





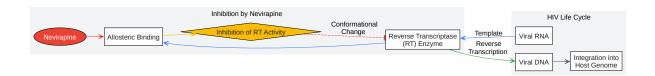
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Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.

Nevirapine Mechanism of Action

The diagram below illustrates the mechanism of action of Nevirapine as a non-nucleoside reverse transcriptase inhibitor (NNRTI).





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